

# **<sup>1</sup>H and <sup>13</sup>C NMR data for (S)-1-Boc-2-azetidinemethanol**

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## Compound of Interest

Compound Name: (S)-1-Boc-2-azetidinemethanol

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An Objective Comparison of NMR Spectral Data for **(S)-1-Boc-2-azetidinemethanol** and Related Azetidine Derivatives

For researchers and professionals in drug development and chemical synthesis, understanding the precise structural features of chiral building blocks is paramount. **(S)-1-Boc-2-azetidinemethanol** is a valuable intermediate, and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental. This guide provides a comparative analysis of its expected <sup>1</sup>H and <sup>13</sup>C NMR data alongside experimentally determined data for structurally related N-Boc-azetidine derivatives.

## Comparative NMR Data Analysis

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for several N-Boc-azetidine derivatives. While specific experimental data for **(S)-1-Boc-2-azetidinemethanol** is not detailed in the provided search results, expected values can be inferred from the data for similar structures. The comparison to other substituted azetidines provides a valuable reference for spectral interpretation.

Table 1: Comparative <sup>1</sup>H NMR Data for N-Boc-Azetidine Derivatives

Compound	Solvent	<sup>1</sup> H NMR Chemical Shifts (δ, ppm)
(S)-1-Boc-2-azetidinemethanol (Expected)	CDCl <sub>3</sub>	~4.1-3.9 (m, 1H, H2), ~3.8-3.6 (m, 2H, CH <sub>2</sub> OH), ~3.8-3.6 (m, 2H, H4), ~2.3-2.1 (m, 2H, H3), 1.45 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> )
1-tert-Butoxycarbonyl-2-phenylazetidine[1]	CDCl <sub>3</sub>	7.35-7.24 (m, 5H), 5.18 (m, 1H), 3.99 (t, J=7.6 Hz, 2H), 2.62 (m, 1H), 2.13 (m, 1H), 1.33 (m, 9H)
1-tert-Butoxycarbonyl-2,2-diphenylazetidine[1]	CDCl <sub>3</sub>	7.64-7.54 (m, 4H), 7.48-7.32 (m, 6H), 5.23 (m, 1H), 4.00 (t, J=7.6 Hz, 2H), 2.64 (m, 1H), 2.18 (m, 1H), 1.35 (br. s., 9H)
tert-Butyl-2-(o-tolyl)azetidine-1-carboxylate[1]	CDCl <sub>3</sub>	7.44 (d, J=7.1 Hz, 1H), 7.20 (t, J=7.3 Hz, 1H), 7.16 (t, J=7.3 Hz, 1H), 7.12 (d, J=7.1 Hz, 1H), 5.38 (m, 1H), 4.05-3.86 (m, 2H), 2.67 (m, 1H), 2.23 (s, 3H), 1.98 (m, 1H), 1.37 (br. s., 9H)

Table 2: Comparative <sup>13</sup>C NMR Data for N-Boc-Azetidine Derivatives

Compound	Solvent	<sup>13</sup> C NMR Chemical Shifts (δ, ppm)
(S)-1-Boc-2-azetidinemethanol (Expected)	CDCl <sub>3</sub>	~156.0 (C=O), ~80.0 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~65.0 (CH <sub>2</sub> OH), ~60.0 (C2), ~47.0 (C4), ~28.5 (C(CH <sub>3</sub> ) <sub>3</sub> ), ~24.0 (C3)
1-tert-Butoxycarbonyl-2-phenylazetidine[1]	CDCl <sub>3</sub>	156.5, 142.5, 128.3, 127.2, 125.8, 79.4, 65.6, 46.4, 28.2, 25.6
1-tert-Butoxycarbonyl-2,2-diphenylazetidine[1]	CDCl <sub>3</sub>	156.6, 141.6, 140.9, 128.7, 127.5, 127.2, 126.6, 126.3, 79.5, 64.0, 46.7, 28.3, 25.4
tert-Butyl-2-(o-tolyl)azetidine-1-carboxylate[1]	CDCl <sub>3</sub>	156.8, 140.3, 133.7, 129.9, 126.0, 124.6, 79.5, 61.9, 46.4, 28.3, 24.8, 18.8

## Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized experimental protocol based on standard practices for the characterization of organic molecules.

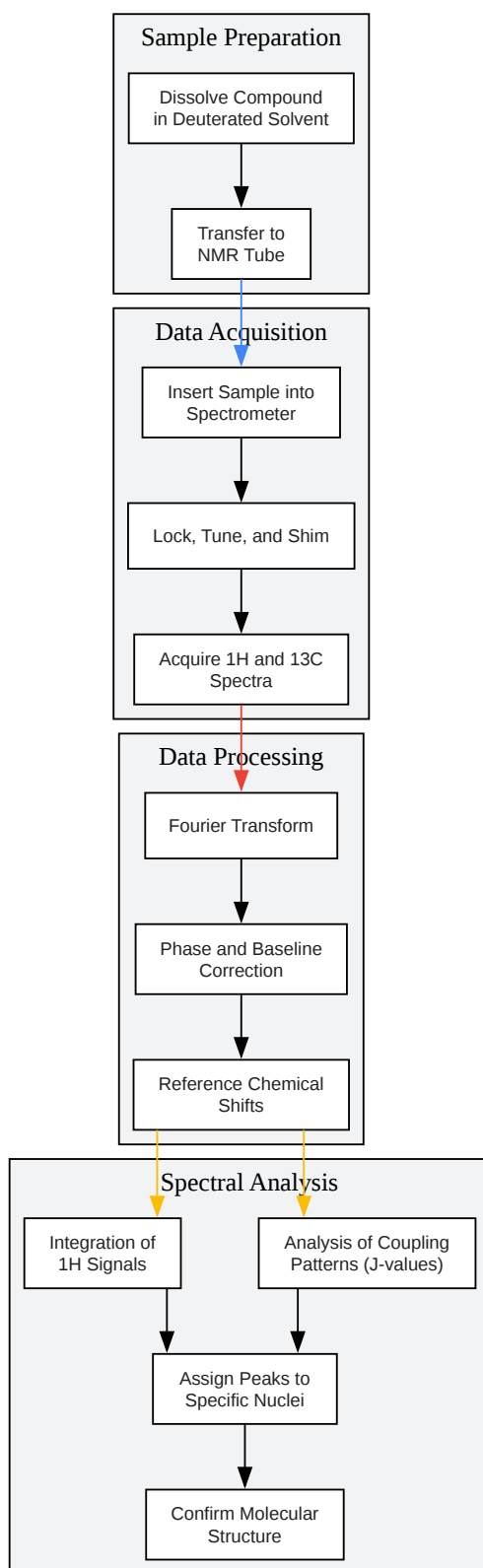
### General NMR Spectroscopy Protocol:

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, CD<sub>3</sub>OD) in a standard 5 mm NMR tube. The choice of solvent is critical and should dissolve the compound completely.
- **Instrument Setup:** NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for <sup>1</sup>H nuclei.[2][3] The instrument is tuned and locked to the deuterium signal of the solvent.
- **<sup>1</sup>H NMR Acquisition:**

- A standard one-pulse sequence is used.
- Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- For a typical sample, 8 to 16 scans are averaged to improve the signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of carbons attached to protons (Nuclear Overhauser Effect).
  - A wider spectral width (e.g., 200-240 ppm) is required.[\[4\]](#)
  - Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (hundreds to thousands) and a longer acquisition time are often necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow from sample preparation to the final interpretation of NMR data.



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Caption: Workflow for NMR Spectroscopy.

This guide provides a foundational comparison for the NMR analysis of **(S)-1-Boc-2-azetidinemethanol** and related compounds. For definitive structural confirmation, it is always recommended to acquire and interpret the full set of 1D and 2D NMR data for the specific compound of interest.

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## References

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